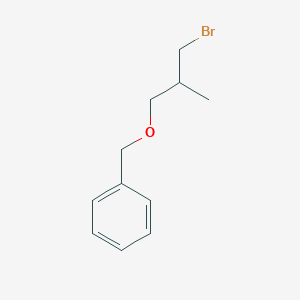

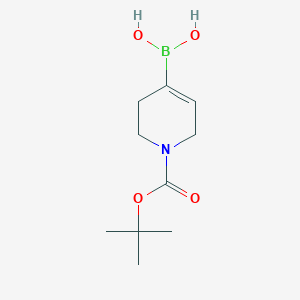

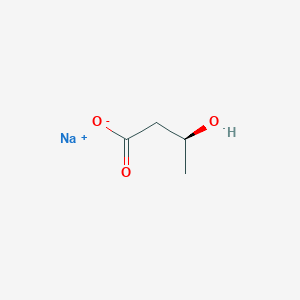

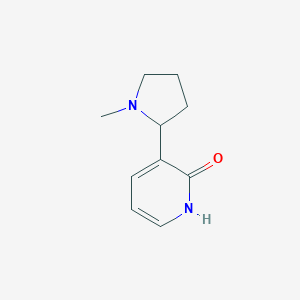

3-(1-Methylpyrrolidin-2-yl)pyridin-2(1h)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

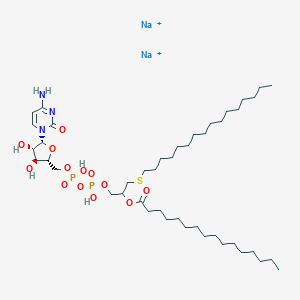

3-(1-Methylpyrrolidin-2-yl)pyridin-2(1h)-one (MMPO) is a synthetic compound belonging to the pyridinone family. It is a colorless crystalline solid that has been used in a range of scientific and medical research applications. MMPO has gained attention due to its unique chemical and physical properties, its low toxicity, and its ability to interact with a number of biological systems.

Scientific Research Applications

Pyrrolidine and Pyridine Derivatives in Medicinal Chemistry

3-(1-Methylpyrrolidin-2-yl)pyridin-2(1h)-one, a pyrrolidine and pyridine derivative, is of significant interest in medicinal chemistry due to its structural importance. Pyrrolidine derivatives, being saturated five-membered nitrogen-containing heterocycles, are widely utilized in drug design for treating human diseases. These derivatives offer efficient exploration of pharmacophore space, contribute to the stereochemistry of molecules, and increase three-dimensional coverage due to their non-planarity—a phenomenon referred to as “pseudorotation” (Li Petri et al., 2021). Furthermore, pyridine derivatives, noted for their broad biological activities, including anticancer, antibacterial, and anti-inflammatory properties, play an essential role across various medicinal fields. They have a high affinity for various ions and neutral species, making them effective chemosensors for the determination of different species in environmental, agricultural, and biological samples (Abu-Taweel et al., 2022).

Hybrid Catalysts in Chemical Synthesis

In the pharmaceutical and medicinal industries, hybrid catalysts are employed for synthesizing complex molecules, including those containing pyrrolidine and pyridine cores. A comprehensive review covering the synthetic pathways for developing substituted pyrano[2,3-d]pyrimidine scaffolds, leveraging diverse hybrid catalysts like organocatalysts, metal catalysts, and green solvents, highlights the broader applicability of these compounds. The utilization of such catalysts in one-pot multicomponent reactions underlines the potential of 3-(1-Methylpyrrolidin-2-yl)pyridin-2(1h)-one derivatives in advancing synthetic methodologies for developing lead molecules in drug discovery (Parmar et al., 2023).

Corrosion Inhibition

Quinoline and its derivatives, closely related to pyridine compounds, are recognized for their anticorrosive properties. These derivatives form stable chelating complexes with surface metallic atoms through coordination bonding, attributed to their high electron density and polar substituents. This property makes quinoline and potentially pyridine derivatives, including 3-(1-Methylpyrrolidin-2-yl)pyridin-2(1h)-one, valuable in the development of anticorrosive materials for protecting metallic surfaces against corrosion (Verma et al., 2020).

Biodegradation Under Aerobic and Anaerobic Conditions

The metabolic pathways of heterocyclic aromatic compounds, such as pyridines and their derivatives, indicate that biodegradation occurs under both aerobic and anaerobic conditions. This flexibility in the degradation process, involving various types of bacteria, fungi, and enzymes, highlights the environmental significance of studying compounds like 3-(1-Methylpyrrolidin-2-yl)pyridin-2(1h)-one. Understanding these pathways is crucial for environmental chemistry and pollution control strategies (Kaiser et al., 1996).

properties

IUPAC Name |

3-(1-methylpyrrolidin-2-yl)-1H-pyridin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O/c1-12-7-3-5-9(12)8-4-2-6-11-10(8)13/h2,4,6,9H,3,5,7H2,1H3,(H,11,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEPGBMFRBFJBBJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCC1C2=CC=CNC2=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20290446 |

Source

|

| Record name | 3-(1-methylpyrrolidin-2-yl)pyridin-2(1h)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20290446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(1-Methylpyrrolidin-2-yl)pyridin-2(1h)-one | |

CAS RN |

6969-92-2 |

Source

|

| Record name | NSC68656 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=68656 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-(1-methylpyrrolidin-2-yl)pyridin-2(1h)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20290446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.